1,2-Thiazole-5-carbonyl chloride

Descripción general

Descripción

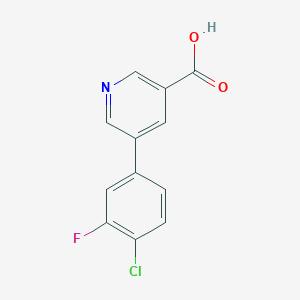

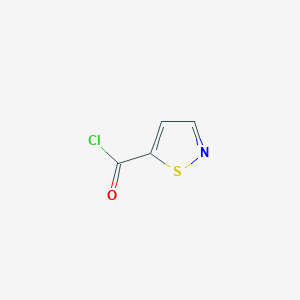

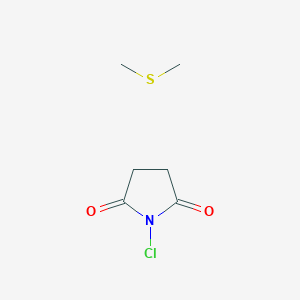

“1,2-Thiazole-5-carbonyl chloride” is a chemical compound with the molecular formula C4H2ClNOS . It is a derivative of thiazole, a five-membered aromatic heterocyclic compound containing sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with key intermediate products. For instance, the synthesis of isotianil, a bactericide, involves the reaction of the key intermediate product, N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, with thionyl chloride in N,N-dimethylformamide at 60°C . Another example is the synthesis of 2-aminothiazoles, which are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic methods. For instance, the 1H NMR spectrum of a related compound, N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, showed signals attributed to protons of the NH2 group and aromatic protons . The 13C NMR spectrum of isotianil, another related compound, showed signals due to C=O and C≡N carbons .

Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, can undergo various chemical reactions. For example, the reaction of 2-cyanobenzylamine with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride in the presence of pyridine or 4-dimethylaminopyridine can afford isotianil . Another example is the reaction of 3,4-dichloro-1,2-thiazole-5-carbonitrile with sodium hydroxide in water, which yields 3,4-dichloro-1,2-thiazole-5-carboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, isothiazole, a related compound, has a molar mass of 85.12 g/mol and a boiling point of 114°C . The compound is also acidic, with a pKa of -0.5 of its conjugate acid .

Aplicaciones Científicas De Investigación

Anticancer Agent Synthesis

- Thiazole derivatives, including those synthesized from 1,2-Thiazole-5-carbonyl chloride, have shown potential as anticancer agents. For instance, compounds synthesized using this compound as a starting material demonstrated significant in vitro anticancer activity against hepatocellular carcinoma cell lines (Gomha et al., 2017).

Photolysis and Cyclisation

- This compound has been used in the synthesis of N-thioacylisoxazol-5(2H)-ones. Under photochemical conditions, these compounds lose carbon dioxide and undergo intramolecular cyclisation, yielding thiazoles (Prager et al., 1997).

Pifithrin Analogues Construction

- Research demonstrates the utility of this compound in the synthesis of thiazol-2-imines. These imines are used in constructing pifithrin analogues, which are relevant in the study of neurodegenerative diseases (Murru et al., 2008).

Biheterocyclic Compound Synthesis

- The compound has been involved in the creation of biheterocyclic compounds containing a 1,4-benzodioxane fragment, contributing to the diversity of heterocyclic chemistry (Avakyan et al., 2014).

Creation of Functionalized Thiazoles

- This compound plays a role in carbon-carbon bond forming reactions at C-2 of the thiazole ring, leading to the synthesis of a variety of functionalized thiazoles. These functionalized thiazoles are important for the development of natural compounds and biologically active molecule analogues (Dondoni, 1985).

Antimicrobial and Anticancer Properties

- Thiazole derivatives, including those synthesized from this compound, have been investigated for their potential antimicrobial and anticancer properties. Some compounds exhibited effectiveness against various cancer cell lines and bacterial strains (Al-Mutabagani et al., 2021).

Synthesis of Thiazole Derivatives for Biological Studies

- The compound has been used in the synthesis of thiazole derivatives which are important in biological and medicinal studies. These derivatives have a range of applications, including as potential treatments for various diseases (Akhileshwari et al., 2021).

Mecanismo De Acción

The mechanism of action of “1,2-Thiazole-5-carbonyl chloride” and its derivatives can be inferred from their biological activities. For instance, 2-aminothiazoles are known for their promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . These compounds can act as antagonists against target enzymes such as UDP-N-acetylmuramate/L-alanine ligase .

Safety and Hazards

“1,2-Thiazole-5-carbonyl chloride” and its related compounds can pose safety hazards. For example, 1,3-Thiazole-2-carbonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, reacts violently with water, and liberates toxic gas upon contact with water .

Direcciones Futuras

Thiazole derivatives, including “1,2-Thiazole-5-carbonyl chloride”, have wide-ranging applications in drug development due to their diverse biological activities . Future research could focus on the development of more potent inhibitors of target enzymes that can be used for treating various diseases . Additionally, green synthetic strategies could be explored for the sustainable synthesis of thiazole derivatives .

Propiedades

IUPAC Name |

1,2-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-6-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSLWGCXWCZPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614119 | |

| Record name | 1,2-Thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3683-97-4 | |

| Record name | 1,2-Thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde](/img/structure/B1628696.png)

![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)